
Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of three 2,5-dioxopyrrolidin-1-yl groups attached to a 2-hydroxypropane-1,2,3-tricarboxylate backbone. It is widely used in various scientific research fields due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate typically involves a multi-step process. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl groups with a suitable tricarboxylate precursor under controlled conditions. The reaction is often carried out in the presence of a solvent such as toluene, which helps in achieving moderate to good yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The 2,5-dioxopyrrolidin-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Applications De Recherche Scientifique
Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical assays and as a crosslinking agent in protein studies.
Mécanisme D'action
The mechanism of action of Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate involves its ability to interact with various molecular targets. The 2,5-dioxopyrrolidin-1-yl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to crosslinking and stabilization of molecular structures. This property is particularly useful in biochemical and medical applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-[C12-18-alkyl-(branched, unsaturated)-2,5-dioxopyrrolidin-1-yl]hexanoic acid, sodium and tris(2-hydroxyethyl)ammonium salts
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- 1-[2-(Trimethylsilyl)ethoxycarbonyloxy]pyrrolidin-2,5-dione
Uniqueness
Tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate is unique due to its tricarboxylate backbone, which provides multiple reactive sites for chemical modifications. This makes it more versatile compared to similar compounds that may have fewer reactive groups or different structural features.
Propriétés
Formule moléculaire |
C18H17N3O13 |
|---|---|
Poids moléculaire |
483.3 g/mol |
Nom IUPAC |
tris(2,5-dioxopyrrolidin-1-yl) 2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C18H17N3O13/c22-9-1-2-10(23)19(9)32-15(28)7-18(31,17(30)34-21-13(26)5-6-14(21)27)8-16(29)33-20-11(24)3-4-12(20)25/h31H,1-8H2 |
Clé InChI |
QMIHEVHZZOEHCB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CC(CC(=O)ON2C(=O)CCC2=O)(C(=O)ON3C(=O)CCC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


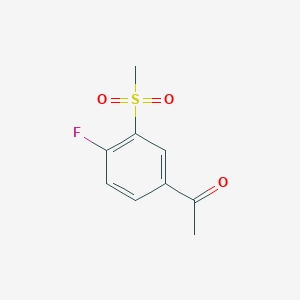

![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
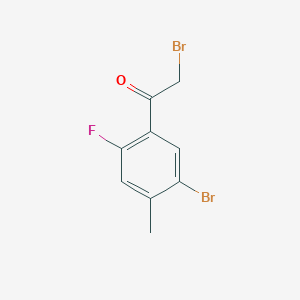
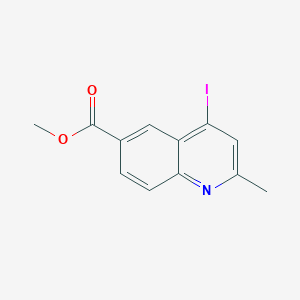
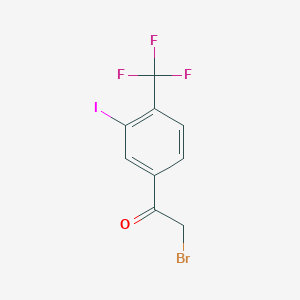
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
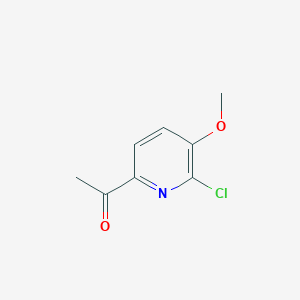
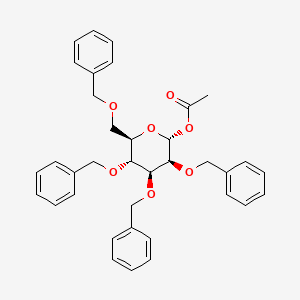
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
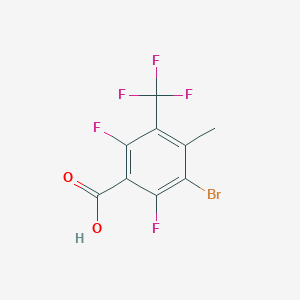
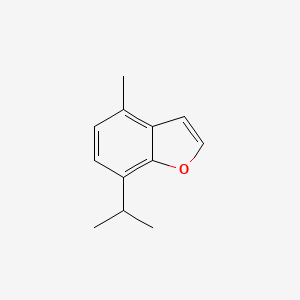
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)

